molecular formula C9H10BrF3N2S B6349933 ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide CAS No. 1326811-06-6

({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide

Cat. No.: B6349933
CAS No.: 1326811-06-6
M. Wt: 315.16 g/mol
InChI Key: VAMOBOWFBRLACG-UHFFFAOYSA-N
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Description

    Intermediate: 2-(Trifluoromethyl)phenylmethyl sulfide.

    Reaction: The intermediate is then reacted with an amidine source, such as formamidine acetate, to form the methanimidamide group.

    Conditions: This step typically requires a base like sodium hydride (NaH) and is conducted under an inert atmosphere to prevent oxidation.

  • Formation of the Hydrobromide Salt

      Final Compound: ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide.

      Reaction: The free base form of the compound is treated with hydrobromic acid to form the hydrobromide salt.

      Conditions: This step is usually performed in an aqueous or alcoholic solution at room temperature.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide typically involves multiple steps:

    • Formation of the Trifluoromethylphenylmethyl Intermediate

        Starting Material: 2-(Trifluoromethyl)benzyl chloride.

        Reaction: The benzyl chloride is reacted with sodium sulfide to introduce the sulfanyl group, forming 2-(trifluoromethyl)phenylmethyl sulfide.

        Conditions: This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions

    ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide can undergo various chemical reactions, including:

    • Oxidation

        Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

        Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

        Products: Reduction can convert the methanimidamide group to an amine.

    • Substitution

        Reagents: Nucleophiles like sodium azide (NaN₃) or thiols.

        Products: Substitution reactions can replace the sulfanyl group with other functional groups, leading to a variety of derivatives.

    Common Reagents and Conditions

      Oxidation: Typically performed in an organic solvent like dichloromethane (DCM) at low temperatures.

      Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agent.

      Substitution: Often carried out in polar aprotic solvents like acetonitrile (MeCN) to facilitate nucleophilic attack.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

      Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biology

      Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structural features.

      Bioconjugation: Employed in the modification of biomolecules for research in molecular biology.

    Medicine

      Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

      Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.

    Industry

      Agriculture: Explored as a component in the formulation of agrochemicals.

      Polymer Science: Used in the production of polymers with tailored properties for industrial applications.

    Mechanism of Action

    The mechanism by which ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide exerts its effects depends on its application:

      Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity.

      Catalysis: As a ligand, it can stabilize transition states and intermediates, facilitating catalytic reactions.

      Drug Action: In drug development, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological pathways.

    Comparison with Similar Compounds

    Similar Compounds

      ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride: Similar structure but different counterion, affecting solubility and stability.

      ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanamine: Lacks the methanimidamide group, leading to different reactivity and applications.

      ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)acetic acid: Contains a carboxylic acid group instead of methanimidamide, altering its chemical properties and uses.

    Uniqueness

    ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide is unique due to its combination of a trifluoromethyl group, a sulfanyl group, and a methanimidamide moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.

    Properties

    IUPAC Name

    [2-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrobromide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9F3N2S.BrH/c10-9(11,12)7-4-2-1-3-6(7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VAMOBOWFBRLACG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)CSC(=N)N)C(F)(F)F.Br
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10BrF3N2S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    315.16 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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